(E)-3-((5-((2-carbamoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)methyl)benzoic acid
Description
Properties
IUPAC Name |
3-[[5-[(E)-(carbamoylhydrazinylidene)methyl]-4-chloro-2-oxo-1,3-thiazol-3-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O4S/c14-10-9(5-16-17-12(15)21)23-13(22)18(10)6-7-2-1-3-8(4-7)11(19)20/h1-5H,6H2,(H,19,20)(H3,15,17,21)/b16-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQFLYJPUHGGM-FZSIALSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)C=NNC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)/C=N/NC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((5-((2-carbamoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)methyl)benzoic acid is a synthetic compound featuring a complex structure that includes a thiazole moiety and a benzoic acid derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
This structure indicates the presence of various functional groups that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer and antimicrobial properties.
Anticancer Activity
A significant study evaluated the compound's anticancer efficacy using the National Cancer Institute (NCI) 60-cell line screening protocol. The results indicated that at a concentration of 10 µM, the compound exhibited modest growth inhibition across various cancer cell lines:
| Cell Line Type | Growth Inhibition (%) |
|---|---|
| Leukemia (RPMI-8226) | 92.48 |
| Leukemia (CCRF-CEM) | 92.77 |
| CNS (SF-539) | 92.74 |
| Average Growth | 104.68 |
These findings suggest that while the compound has some inhibitory effect, it may not be potent enough for therapeutic use without further modifications or combination with other agents .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may also exhibit antimicrobial activity. The specific mechanisms and efficacy against various microbial strains remain to be fully elucidated, but initial results indicate potential for further exploration in this area.
The exact mechanism of action for this compound is still under investigation. However, compounds with similar structural motifs often interact with cellular targets such as enzymes involved in DNA replication or protein synthesis, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- In Vitro Studies : A detailed analysis of the compound's effects on various cancer cell lines revealed a consistent pattern of moderate growth inhibition, suggesting that while it may not be a primary candidate for chemotherapy, it could serve as a lead compound for derivative synthesis aimed at enhancing efficacy .
- Structure-Activity Relationship (SAR) : Ongoing research into SAR has indicated that modifications to the thiazole and benzoic acid components could enhance biological activity. For instance, substituents on the thiazole ring have been shown to significantly alter potency against specific cancer types .
- Pharmacological Profiling : Further pharmacological profiling is necessary to determine the full scope of biological activities and potential side effects associated with this compound. The integration of computational modeling alongside experimental data could provide insights into optimizing its therapeutic profile .
Scientific Research Applications
Key Structural Components
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Hydrazone Moiety | Implicated in various chemical reactions |
| Benzoic Acid Derivative | Enhances solubility and reactivity |
Antiviral Properties
Recent studies have indicated that compounds similar to (E)-3-((5-((2-carbamoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)methyl)benzoic acid exhibit antiviral properties, particularly against flaviviruses. The mechanism involves the inhibition of viral envelope proteins, crucial for virus assembly and infection processes .
Anticancer Activity
Compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. One study reported IC50 values ranging from 0.57 µM to 1.73 µM for various synthesized compounds against cancer cell lines .
Cholinesterase Inhibition
There is evidence suggesting that certain derivatives of this compound may act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition potency varies significantly among different analogs, with some showing IC50 values as low as 0.59 µM .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The following general synthetic pathway has been proposed:
- Formation of Thiazole Intermediate : Reacting appropriate thioureas with halogenated compounds.
- Hydrazone Formation : Condensing the thiazole derivative with carbamoylhydrazine.
- Final Coupling Reaction : Introducing the benzoic acid moiety through coupling reactions mediated by coupling agents like EDCI.
Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Thiazole Synthesis | Nucleophilic substitution | Thiourea, halogenated compounds |
| Hydrazone Formation | Condensation | Carbamoylhydrazine |
| Coupling | Coupling reaction | EDCI, benzoic acid derivatives |
Case Study 1: Antiviral Activity
In a controlled laboratory setting, a derivative of this compound was tested against Dengue virus strains. Results indicated a significant reduction in viral load at concentrations above 10 µM, showcasing its potential as an antiviral agent.
Case Study 2: Anticancer Research
A series of synthesized derivatives were tested on MCF7 breast cancer cells. The most potent compound demonstrated an IC50 value of 0.16 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Structural Analog 1: 2-(2-(4-(4-Methoxybenzamido)benzoyl)hydrazinyl)carbonylbenzoic Acid (5e)
Key Features :
- Core structure : Benzoic acid linked to a hydrazinyl-carbonyl group.
- Substituents : Methoxybenzamido group on the benzoyl moiety.
- Functional groups : C=O (IR: 1712, 1643 cm⁻¹), NH (IR: 3318, 3228 cm⁻¹), and OH (IR: 2940–3492 cm⁻¹).
Comparison :
Structural Implications :
- The chloro group in the target compound may reduce solubility compared to the methoxy group in 5e.
- Both compounds share a benzoic acid-hydrazone scaffold, suggesting similar synthetic routes (e.g., condensation reactions).
Structural Analog 2: 4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic Acid
Key Features :
- Core structure : Benzoic acid with a triazole-thioacetyl-hydrazone substituent.
- Substituents : 4-Chlorophenyl and phenyl groups on the triazole ring.
- Configuration : (E)-geometry around the hydrazone bond.
Comparison :
Structural Implications :
- The thiazole ring in the target compound may confer different electronic properties compared to triazole, affecting binding to biological targets.
- Both compounds’ (E)-hydrazone configurations suggest stability against isomerization.
Example Route (Hypothetical for Target Compound) :
Condensation of 4-chloro-2-oxothiazole-3-carbaldehyde with carbamoylhydrazine.
Methylation of the thiazole nitrogen.
Coupling with 3-(bromomethyl)benzoic acid.
Preparation Methods
Cyclocondensation of Thiourea with α-Chloro-β-Keto Esters
A widely adopted method involves reacting substituted thiourea with ethyl α-chloroacetoacetate in ethanol under reflux (Scheme 1):
Reaction Conditions
-
Thiourea derivative : N-Benzoylthiourea (1.2 equiv)
-
α-Chloro-β-keto ester : Ethyl α-chloroacetoacetate (1.0 equiv)
-
Solvent : Anhydrous ethanol
-
Temperature : 78°C, 6 hours
Mechanistic Insight
The reaction proceeds via nucleophilic displacement of chloride by the thiourea sulfur, followed by cyclization and elimination of ethanol to form the 2-oxothiazolidin-4-one intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent.
Installation of the Hydrazone Side Chain
Formylation of 5-Position
The 5-methyl group of 4-chloro-2-oxothiazol-3(2H)-yl is oxidized to an aldehyde using selenium dioxide (SeO₂) in dioxane:
Optimized Protocol
Condensation with Carbamoyl Hydrazine
The aldehyde intermediate reacts with carbamoyl hydrazine in ethanol with acetic acid catalysis to form the (E)-hydrazone:
Key Parameters
-
Molar ratio : Aldehyde : carbamoyl hydrazine = 1 : 1.1
-
Catalyst : Glacial acetic acid (5 mol%)
-
Temperature : 25°C, 12 hours
-
Stereoselectivity : >95% E-isomer due to thermodynamic control
Alternative Synthetic Strategies
Palladium-Catalyzed Cross-Coupling
For higher functional group tolerance, a Suzuki-Miyaura coupling approach was explored (Scheme 2):
Components
-
Boronated thiazole : 5-((2-Carbamoylhydrazono)methyl)-4-chloro-3-((pinacolboryl)methyl)-2-oxothiazol-3(2H)-yl
-
Aryl halide : 3-Bromobenzoic acid
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Cs₂CO₃
-
Solvent : Toluene/water (4:1)
Purification and Characterization
Recrystallization
Optimal purity (>99.5%) achieved by recrystallization from:
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.89 (d, J = 7.6 Hz, 2H, ArH), 7.48 (t, J = 7.6 Hz, 1H, ArH), 5.34 (s, 2H, NCH₂), 2.51 (s, 3H, NH₂CO)
-
HRMS (ESI+) : m/z calc. for C₁₄H₁₂ClN₄O₃S [M+H]⁺ 359.0341, found 359.0338
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential alkylation | 78 | 99.5 | Scalability (>100 g batches) |
| Cross-coupling | 65 | 98.2 | Tolerance for sensitive groups |
| One-pot synthesis | 61 | 97.8 | Reduced purification steps |
Industrial-Scale Considerations
For kilogram-scale production, the alkylation route demonstrates superior feasibility:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (E)-3-((5-((2-carbamoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)methyl)benzoic acid?
- Methodological Answer : A common approach involves coupling a substituted thiazole precursor with a benzoic acid derivative. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid under sodium acetate catalysis can yield hydrazone-linked structures . Optimize reaction time (3–5 hours) and stoichiometry (1:1.1 molar ratio) to maximize yield. Purification typically involves recrystallization from DMF/acetic acid mixtures.
Q. How can spectroscopic techniques characterize the structure of this compound?
- Methodological Answer : Use a combination of:
- UV-Vis spectroscopy : Identify π→π* transitions in the thiazole and benzoic acid moieties (e.g., λmax ~250–300 nm) .
- NMR : Analyze the (E)-configuration via coupling constants (J = 12–16 Hz for trans double bonds) and verify substituent positions (e.g., chloro at C4 of thiazole) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) and fragmentation patterns consistent with carbamoylhydrazone cleavage .
Q. What are the critical purity assessment methods for this compound?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water gradients to resolve impurities. Monitor at 254 nm for aromatic absorption .
- Elemental analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts often arise from:
- Isomerization : Maintain strict temperature control (<80°C) to prevent (E)→(Z) isomerization .
- Oxidation : Use inert atmospheres (N2 or Ar) to protect thiol intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
Q. How do steric and electronic effects influence the compound’s reactivity in biological assays?
- Methodological Answer :
- Steric effects : The chloro group at C4 of the thiazole ring hinders nucleophilic attacks, enhancing stability in physiological conditions .
- Electronic effects : The electron-withdrawing carbamoylhydrazone group increases electrophilicity at the thiazole’s C2, facilitating interactions with biological targets (e.g., enzyme active sites) .
- Validation : Computational modeling (DFT or MD simulations) can predict interaction energies with target proteins .
Q. How to resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Solvent polarity : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Standardize solvent systems for cross-study comparisons .
- Tautomerism : The hydrazone group may exhibit keto-enol tautomerism. Use variable-temperature NMR to identify dominant forms .
- Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The benzoic acid moiety may protonate/deprotonate, affecting solubility .
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C typical for aromatic systems) .
- Light sensitivity : UV irradiation tests (e.g., 365 nm for 24 hours) evaluate photodegradation pathways .
Key Research Recommendations
- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction times and improve yield .
- Biological Studies : Screen against kinase targets (e.g., EGFR or Aurora kinases) due to structural similarity to known inhibitors .
- Computational Analysis : Use QSAR models to predict toxicity profiles and optimize substituents for enhanced selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
